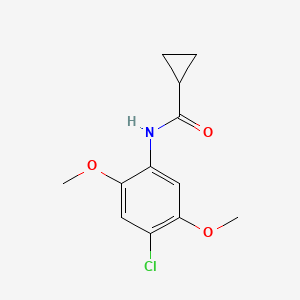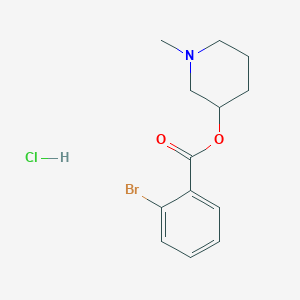![molecular formula C22H20ClNO B4929821 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4929821.png)
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole is a chemical compound that has been studied for its potential use in scientific research. It is a carbazole derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole is not fully understood. However, it has been found to interact with several targets in the body, including various receptors and enzymes. The compound has been found to have both agonist and antagonist effects on these targets, depending on the specific target.
Biochemical and Physiological Effects:
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, the compound has been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole in lab experiments is its potential for use in the treatment of various diseases. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using the compound in lab experiments is its potential for toxicity. The compound has been found to have toxic effects at high doses, making it important to use caution when handling the compound.
Direcciones Futuras
There are several future directions for research on 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole. One direction is to further investigate the compound's potential for use in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is to investigate the compound's mechanism of action and its interactions with various targets in the body. Additionally, future research could focus on the development of new synthesis methods for the compound and the investigation of its potential for use in other scientific applications.
Métodos De Síntesis
The synthesis of 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole has been achieved using several methods. One method involves the reaction of 9H-carbazole with 4-chloro-3-methylphenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 9H-carbazole with 4-chloro-3-methylphenol in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole has been studied for its potential use in scientific research. It has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation. The compound has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
9-[3-(4-chloro-3-methylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c1-16-15-17(11-12-20(16)23)25-14-6-13-24-21-9-4-2-7-18(21)19-8-3-5-10-22(19)24/h2-5,7-12,15H,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHEAJVGWNSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-[2-(4-chlorophenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4929754.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4929779.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)
![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4929799.png)
![isopropyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4929802.png)
![N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4929806.png)
![2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4929808.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4929828.png)
![N,N-diethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4929831.png)
